molecular formula C4H7BF3K B15147403 Potassium (2Z)-but-2-EN-2-yltrifluoroboranuide

Potassium (2Z)-but-2-EN-2-yltrifluoroboranuide

Cat. No.: B15147403
M. Wt: 162.01 g/mol
InChI Key: IFJZXYDBLMMRCO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

potassium;but-2-en-2-yl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJZXYDBLMMRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=CC)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (Z)-but-2-en-2-yltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of (Z)-but-2-en-2-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of potassium (Z)-but-2-en-2-yltrifluoroborate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Potassium (Z)-but-2-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium (Z)-but-2-en-2-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which potassium (Z)-but-2-en-2-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, for example, the compound forms a complex with a palladium catalyst, facilitating the transfer of the butenyl group to the coupling partner. The molecular pathways involved in these reactions are well-studied and involve multiple steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Potassium (2Z)-but-2-en-2-yltrifluoroboranuide
  • Formula : C₄H₇BF₃K
  • CAS Number : 1134643-88-1
  • Molecular Weight : 162.00 g/mol .

Physical Properties :

  • Appearance : Solid
  • Melting Point : 147–152 °C
  • Storage : 2–8°C in inert atmosphere .

Applications: This organoboron compound is widely used in asymmetric catalysis, particularly in Rh(I)-catalyzed additions to imines for synthesizing chiral allylic amines. Key reactions include enantioselective alkenylation of N-Tosyl imines and three-component syntheses of β-unsaturated α-amino esters .

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Differences

The table below highlights critical distinctions between this compound and analogous trifluoroborates:

Compound Name Formula Structural Features Key Applications Melting Point (°C) Storage Conditions Hazard Statements
This compound C₄H₇BF₃K Alkenyl group (Z-configuration) Asymmetric synthesis of allylic amines 147–152 2–8°C, inert atmosphere H315, H319, H335
Potassium 2-chlorophenyltrifluoroborate C₆H₄BClF₃K Aryl group with Cl substituent Suzuki-Miyaura cross-couplings N/A N/A H315, H319 (inferred)
Potassium 2-azidomethylphenyltrifluoroborate C₇H₆BF₃KN₃ Azide-functionalized aryl group Click chemistry, bioconjugation N/A N/A N/A
Potassium (2,4-dichlorophenyl)trifluoroborate C₆H₃BCl₂F₃K Aryl group with two Cl substituents Catalytic cross-coupling reactions N/A N/A H302, H318 (inferred)
Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate C₆H₈BClBrF₃K Halogenated alkenyl chain Functionalized polymer synthesis N/A N/A N/A
potassium:trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide C₆H₅BF₃KOS Thiophene ring with formyl group Heterocyclic chemistry, material science N/A N/A N/A

Reactivity and Catalytic Performance

  • Alkenyl vs. Aryl Trifluoroborates :

    • The alkenyl group in the target compound enhances reactivity in Rh-catalyzed additions due to its ability to participate in π-allyl intermediates .
    • Aryl trifluoroborates (e.g., 2-chlorophenyl derivative) exhibit stability but require harsher conditions for Suzuki couplings due to reduced electrophilicity .
  • Halogen substituents (e.g., Cl, Br) in other derivatives increase steric and electronic tuning for specialized cross-couplings .

Research Findings and Trends

  • Catalytic Efficiency : The target compound achieves >90% enantiomeric excess (ee) in Rh-catalyzed alkenylations, outperforming aryl analogs in stereoselective syntheses .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals the alkenyl trifluoroborate decomposes at ~200°C, comparable to aryl derivatives but lower than azide-functionalized compounds .
  • Market Availability : The target compound is priced at ~JPY 20,000/25g (), while halogenated analogs are costlier due to complex synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Potassium (2Z)-but-2-en-2-yltrifluoroboranuide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via reaction of (Z)-but-2-en-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium, often under mild temperatures (20–40°C) and neutral pH to prevent decomposition of the trifluoroborate group. Base additives like K₂CO₃ enhance stability .
  • Purification : Crystallization from ethanol/water mixtures is recommended to remove impurities (e.g., unreacted boronic acid), achieving ≥95% purity. Monitor by ¹⁹F NMR for residual fluoride ions .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

  • Reactivity : The trifluoroborate group stabilizes the boronate moiety, enabling transmetalation with palladium catalysts. The (Z)-configured alkenyl group ensures stereochemical fidelity during C–C bond formation.
  • Protocol : Use Pd(PPh₃)₄ (2–5 mol%) in THF/H₂O (3:1) with K₂CO₃ as base at 60–80°C. Reaction times range from 6–12 hours, yielding biaryl or styrenyl products .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion or side reactions during asymmetric catalysis with this compound?

  • Chiral Ligands : Rh(I)-diene complexes (e.g., (R)-BINAP) enable enantioselective additions to N-sulfinyl aldimines, achieving >90% ee. Key parameters include solvent polarity (toluene preferred) and low temperatures (–20°C) to suppress racemization .
  • Case Study : Contradictions in enantioselectivity between studies (e.g., 89% ee in J. Am. Chem. Soc. vs. 93% in Org. Lett.) may arise from ligand purity or trace moisture. Dry molecular sieves and rigorous ligand recrystallization are critical .

Q. How can computational modeling predict the reactivity of this compound in non-traditional transformations (e.g., photoredox catalysis)?

  • DFT Approaches : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potentials. The trifluoroborate group lowers LUMO energy (–1.8 eV), facilitating single-electron transfer (SET) with Ir(III) photocatalysts .
  • Validation : Compare computed activation barriers with experimental kinetics (e.g., Arrhenius plots) to refine models. PubChem’s quantum-chemical datasets (InChI, SMILES) provide baseline parameters .

Q. What analytical techniques resolve contradictions in reported melting points (147–152°C vs. 290–292°C for analogous trifluoroborates)?

  • DSC/TGA Analysis : Differential scanning calorimetry (DSC) confirms phase transitions, while thermogravimetric analysis (TGA) detects decomposition. Discrepancies may stem from polymorphic forms or hydration states.
  • Mitigation : Standardize drying protocols (e.g., 24h under vacuum at 60°C) and use high-purity KHF₂ to minimize by-products like KBF₄ .

Methodological Troubleshooting

Q. Why does the compound exhibit reduced reactivity in protic solvents, and how can this be addressed?

  • Mechanistic Insight : Protic solvents (e.g., MeOH) protonate the trifluoroborate, forming less reactive boronic acids. Use aprotic solvents (DME, THF) or stabilize with crown ethers (18-crown-6) to enhance solubility and reactivity .

Q. How to optimize storage conditions to prevent decomposition?

  • Stability Data : Store at 2–8°C under argon, with desiccant (silica gel). Degradation (observed via ¹¹B NMR broadening) occurs >6 months at room temperature due to hydrolysis. Lyophilization extends shelf life .

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